alpha-Hexabromocyclododecane

Environmental Fate Partitioning Bioavailability

Accurate HBCD isomer quantification is critical for environmental monitoring and regulatory compliance. Using technical mixtures or γ-HBCD leads to severe under-reporting of bioaccumulative α-HBCD due to its 20-40x higher BCF and in vivo formation from other isomers. - Certified α-HBCD standard for LC-MS/MS/GC-MS calibration - Enables precise quantification in biotic matrices (fish, breast milk, tissues) - Compliant with EU POP Recast limit values (≤75 mg/kg sum of HBCDDs) - Immediate shipping, ISO 17034 quality system

Molecular Formula C12H18Br6
Molecular Weight 641.7 g/mol
CAS No. 134237-50-6
Cat. No. B041069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hexabromocyclododecane
CAS134237-50-6
Synonyms(1R*,2R*,5S*,6R*,9R*,10S*)-1,2,5,6,9,10-Hexabromocyclododecane;  (±)-α-HBCD;  (±)-α-Hexabromocyclododecane;  α-HBCD;  α-Hexabromocyclododecane
Molecular FormulaC12H18Br6
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESC1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
InChIInChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1
InChIKeyDEIGXXQKDWULML-PQTSNVLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-HBCD Analytical Standard Overview


Alpha-Hexabromocyclododecane (α-HBCD, CAS 134237-50-6) is a stereoisomer of the brominated flame retardant Hexabromocyclododecane (HBCD). While technical HBCD mixtures are primarily composed of the γ-isomer (γ-HBCD) [1], α-HBCD is the dominant congener detected in biological and environmental samples due to its unique physico-chemical properties and metabolic stability [2]. It is classified as a Substance of Very High Concern (SVHC) by ECHA and is listed under the Stockholm Convention as a Persistent Organic Pollutant (POP) . This standard is essential for accurate quantification in environmental fate, toxicology, and regulatory compliance studies.

Why α-HBCD Standards Are Non-Substitutable


Substituting α-HBCD with the more abundant and cheaper technical HBCD mixture, or with γ-HBCD, is scientifically invalid and would lead to severe analytical and interpretive errors. This is because the isomers exhibit dramatically different environmental fates and biological behaviors. α-HBCD is far more bioaccumulative, with a significantly higher Bioconcentration Factor (BCF) [1] and a longer biological half-life than γ-HBCD [2]. Critically, both β- and γ-HBCD are known to bioisomerize into α-HBCD within organisms [3], making α-HBCD the terminal, most persistent congener. Therefore, using a γ-HBCD standard to quantify α-HBCD in a tissue sample is fundamentally flawed. Furthermore, regulatory frameworks like the EU POP Recast Regulation explicitly list the main diastereoisomers—α-, β-, and γ-HBCD—as regulated substances, mandating isomer-specific quantification for compliance [4].

α-HBCD Comparative Evidence Guide


Superior Aqueous Solubility

α-HBCD exhibits a water solubility approximately 23-fold higher than that of the γ-isomer, the dominant component of technical HBCD mixtures. This fundamental physical property difference dictates its preferential leaching from products and increased bioavailability in aquatic systems [1].

Environmental Fate Partitioning Bioavailability

Bioconcentration Factor in Fish

In a 30-day aqueous exposure study of mirror carp, the lipid-adjusted bioconcentration factor (BCFKL) for α-HBCD was found to be an order of magnitude greater than those for the β- and γ-isomers. This demonstrates a much higher potential for α-HBCD to accumulate in biological tissues from the water column [1].

Toxicokinetics Bioaccumulation Aquatic Toxicology

Mammalian Body Burden and Clearance

In a comparative toxicokinetic study in developing mice, a single oral dose of α-HBCD led to a significantly higher and more persistent body burden than an equivalent dose of γ-HBCD. At 4 days post-exposure, pups retained 22% of the α-HBCD dose versus only 10% of the γ-HBCD dose [1].

Toxicokinetics Mammalian Toxicology Developmental Toxicology

Bioisomerization to α-HBCD

α-HBCD is not only more bioaccumulative, but it is also the final metabolic product of the other major isomers. Studies in mirror carp show that β- and γ-HBCD are extensively bioisomerized into α-HBCD, with high conversion efficiencies, while α-HBCD does not undergo this reverse transformation [1].

Metabolism Environmental Fate Bioisomerization

Certified Purity and Specifications

Unlike crude technical mixtures, the α-HBCD analytical standard is supplied with a certified high purity and well-defined specifications. For example, the Sigma-Aldrich product (#30373) is provided as a neat material with an assay of ≥98.0% (HPLC) and 99.0-101.0% (AT), and is specifically designated as an 'analytical standard' .

Analytical Chemistry Reference Materials Quality Control

α-HBCD Analytical Standard Applications


Biological Tissue and Food Analysis

Due to its high bioaccumulation factor (20-40x higher than γ-HBCD) and in vivo formation from other isomers, α-HBCD is the dominant congener in most biotic samples, including fish, mammals, and human breast milk [1]. Therefore, an α-HBCD analytical standard is indispensable for creating calibration curves and validating LC-MS/MS or GC-MS methods to accurately quantify this specific congener in complex biological matrices for human health risk assessments.

POP Regulatory Compliance Testing

Following the listing of HBCD under the Stockholm Convention and its subsequent inclusion in regulations like the EU POP Recast Regulation, isomer-specific quantification is required [1]. A certified α-HBCD reference standard is mandatory for testing laboratories to demonstrate compliance with the specified limit values (e.g., ≤ 75 mg/kg for the sum of HBCDDs in articles) and to meet the reporting requirements of these international and regional laws.

Environmental Fate and Transport Modeling

The 23-fold higher water solubility of α-HBCD compared to γ-HBCD dictates its preferential leaching from products and its primary transport mechanism in the aqueous environment [1]. Accurate modeling of HBCD's long-range transport, its presence in Arctic media, and its contamination of groundwater requires precise input data for α-HBCD concentrations, which can only be obtained using an authentic analytical standard for accurate quantification in water, sediment, and air samples .

Metabolism and Bioisomerization Studies

Research focused on the metabolism and toxicodynamics of HBCD requires pure α-HBCD to eliminate confounding variables introduced by other isomers. As studies demonstrate that β- and γ-HBCD are metabolically converted to α-HBCD, using a pure α-HBCD standard is essential for establishing a baseline and accurately tracing its own unique absorption, distribution, metabolism, and excretion (ADME) profile, which shows 2.2x higher retention than γ-HBCD in mammalian models [1].

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